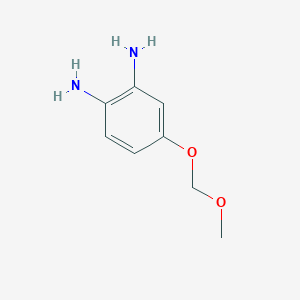

4-(Methoxymethoxy)benzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54029-80-0 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-(methoxymethoxy)benzene-1,2-diamine |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3 |

InChI Key |

LNMVKMXZEPKPCR-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxymethoxy Benzene 1,2 Diamine and Its Analogues

Strategic Approaches to Functionalization of the Benzene-1,2-diamine Core

The construction of the 4-(methoxymethoxy)benzene-1,2-diamine scaffold hinges on two key transformations: the installation of the methoxymethoxy (MOM) ether and the formation of the vicinal diamine moiety. The sequence and methodology of these steps are critical for the successful synthesis of the target molecule.

Introduction of the Methoxymethoxy Group

The methoxymethoxy group serves as a crucial protecting group for the phenolic hydroxyl functionality, which would otherwise interfere with subsequent reactions, particularly those involving strong bases or nucleophiles. The MOM group is an acetal, stable under basic and nucleophilic conditions but readily cleaved by acids. wikipedia.orgchemistrytalk.orglibretexts.org

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | Non-nucleophilic base (e.g., DIPEA), Dichloromethane (DCM) | Widely used, efficient. MOM-Cl is a known carcinogen and requires careful handling. wikipedia.org |

| Dimethoxymethane | Acid catalyst (e.g., p-toluenesulfonic acid) | Less hazardous alternative to MOM-Cl. wikipedia.orggoogle.com |

Reductive Pathways for Diamine Formation (e.g., from nitro compounds)

The formation of the 1,2-diamine functionality is most commonly accomplished through the reduction of precursor molecules containing nitro groups. nih.gov A typical synthetic precursor for this compound would be 4-(methoxymethoxy)-1,2-dinitrobenzene or 4-(methoxymethoxy)-2-nitroaniline. The reduction of aromatic nitro compounds is a well-established transformation with a variety of available methods. wikipedia.org

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgchemicalbook.com This method is often clean and efficient, affording high yields of the corresponding amine. For instance, 4-methoxy-2-nitroaniline can be hydrogenated over a Pd/C catalyst to yield 4-methoxy-o-phenylenediamine. chemicalbook.com

Alternatively, chemical reduction methods offer a range of options. Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classical and effective reagents for nitro group reduction. wikipedia.orgwikipedia.org Other reagents like sodium hydrosulfite or sodium sulfide can also be used, sometimes offering chemoselectivity in molecules with multiple nitro groups. wikipedia.orgwikipedia.orgstackexchange.com The choice of reducing agent must be compatible with the MOM ether, which is generally stable to these reductive conditions but sensitive to strong acids.

| Method | Reagents/Catalyst | General Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Room temperature to moderate heat, atmospheric or elevated pressure. wikipedia.orgchemicalbook.com | High yield, clean reaction; requires specialized hydrogenation equipment. |

| Metal/Acid Reduction | Fe/HCl, Fe/Acetic Acid, SnCl₂/HCl | Refluxing in acidic media. wikipedia.org | Inexpensive and effective; workup can be cumbersome, strongly acidic conditions may cleave MOM group. |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Aqueous or alcoholic solution. wikipedia.org | Can allow for selective reduction of one nitro group in a polynitro compound. stackexchange.com |

Regioselective Synthesis of this compound Isomers and Derivatives

Achieving the correct 1,2-diamine and 4-methoxymethoxy substitution pattern requires highly regioselective synthetic methods. Directed ortho metalation and nucleophilic aromatic substitution are two powerful strategies to control the placement of functional groups on the aromatic ring.

Directed Ortho Metalation (DoM) Strategies Utilizing Methoxymethoxy as a Directing Group

Directed ortho metalation (DoM) is a potent method for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium species, which can then react with an electrophile to introduce a new substituent exclusively at that ortho position. wikipedia.org

The methoxymethoxy (MOM) group is an effective DMG. harvard.edu The oxygen atoms of the MOM group can chelate to the lithium atom of the base, facilitating the removal of a proton from the C-2 or C-6 position of the MOM-protected phenol (B47542). This allows for the introduction of functionalities such as a nitro group (using an electrophilic nitrating agent) or an amino group precursor ortho to the MOM ether, thereby setting the stage for the desired 1,2-substitution pattern of the final product. The relative power of DMGs has been studied, and while groups like O-carbamates are stronger, the MOM group remains a synthetically useful director. nih.govacs.org

Nucleophilic Aromatic Substitution with Controlled Regioselectivity

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the regiocontrolled synthesis of highly substituted benzene (B151609) derivatives. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a leaving group, typically a halogen. libretexts.org The EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In the context of synthesizing this compound, a plausible SNAr strategy would involve a substrate like 1,2-difluoro-4-(methoxymethoxy)benzene or a related halogenated nitrobenzene. Reaction with an amine nucleophile, such as ammonia or an ammonia equivalent, could displace one of the halogens to introduce the first amino group. A subsequent reduction of a nitro group or a second SNAr reaction could then be used to form the second amino group, yielding the 1,2-diamine. The regiochemical outcome is precisely controlled by the initial placement of the electron-withdrawing groups and the leaving group. mdpi.comnih.gov

Protection and Deprotection Strategies Involving the Methoxymethoxy Group

The use of the methoxymethoxy group is a classic example of protecting group strategy in multi-step organic synthesis. wikipedia.org A protecting group is temporarily installed to mask a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule that would otherwise be incompatible with the masked group. chemistrytalk.orgwikipedia.org

The MOM group is specifically employed to protect alcohols and phenols. wikipedia.org Its key advantage is its stability profile: it is robust towards a wide range of non-acidic reagents, including strong bases (e.g., organolithiums), nucleophiles, hydrides, and oxidizing agents. chemistrytalk.org This stability allows for extensive functionalization of other parts of the molecule.

Deprotection, or the removal of the MOM group to regenerate the free phenol, is most commonly achieved under acidic conditions. wikipedia.orglibretexts.org A variety of Brønsted or Lewis acids can be used, with the choice depending on the sensitivity of the rest of the molecule. Mild acidic conditions, such as refluxing in methanol, or treatment with acids like HCl or p-toluenesulfonic acid in a suitable solvent, are typically sufficient to cleave the acetal and liberate the hydroxyl group. youtube.com

| Process | Reagents and Conditions | Stability |

|---|---|---|

| Protection (MOM-ylation) | MOM-Cl, DIPEA, DCM; or Dimethoxymethane, H⁺ catalyst. wikipedia.org | Forms a stable ether linkage under basic/neutral conditions. |

| Deprotection (De-MOM-ylation) | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids, or refluxing in acidic MeOH. libretexts.orgyoutube.com | Stable to bases, nucleophiles, organometallics, and most oxidizing/reducing agents. chemistrytalk.org Labile to acid. |

Utility of Methoxymethoxy as a Protecting Group for Phenols

The methoxymethyl (MOM) ether is a widely employed protecting group for phenols in multi-step organic synthesis due to its favorable stability and the mild conditions required for its cleavage. The MOM group is stable across a broad pH range (typically pH 4-12) and is resistant to a variety of reagents, including common oxidizing and reducing agents, bases, nucleophiles, and electrophiles. This stability allows for the selective manipulation of other functional groups within a molecule without affecting the protected phenol.

The introduction of a MOM group onto a phenol is typically achieved by reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). An alternative method involves the use of dimethoxymethane (methylal) in the presence of a protic or Lewis acid catalyst.

In the context of synthesizing this compound, the MOM group serves to protect the phenolic hydroxyl group of a precursor, such as 4-aminophenol. This protection is crucial before subsequent chemical transformations, such as nitration of the aromatic ring, which would otherwise be complicated by the reactivity of the free phenol. Following the necessary synthetic steps, the MOM group can be selectively removed to yield the desired product.

Table 1: Common Reagents for the Introduction of the MOM Protecting Group

| Reagent | Base/Catalyst | Solvent | Temperature |

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature |

| Dimethoxymethane (Methylal) | Phosphoric pentoxide (P2O5) | Chloroform (CHCl3) | 25°C |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temperature |

Methodologies for Selective Cleavage of Methoxymethoxy Ethers

The removal of the MOM protecting group is a critical step in the synthesis of phenolic compounds. As an acetal, the MOM group is readily cleaved under acidic conditions. A common method involves refluxing the MOM-protected compound in methanol with a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

A variety of other acidic reagents can be employed for the deprotection of MOM ethers, offering a range of selectivities and mildness. The choice of reagent can be tailored to the specific substrate to avoid the cleavage of other acid-labile protecting groups that may be present in the molecule.

Table 2: Selected Reagents for the Cleavage of Methoxymethoxy Ethers

| Reagent | Solvent | Conditions |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Boron Trichloride (BCl3) | Dichloromethane (DCM) | -78°C to 0°C |

| Zinc Bromide (ZnBr2) / n-Propylthiol (n-PrSH) | Dichloromethane (DCM) | 0°C to Room Temperature |

| Bismuth Trichloride (BiCl3) | Acetonitrile (MeCN) / Water | 50°C |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogues benefits significantly from a range of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Reactions (e.g., Hydrogenation, Coupling Reactions)

Palladium-catalyzed reactions are among the most versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, a key step often involves the reduction of a nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. For instance, the hydrogenation of a precursor like 4-(methoxymethoxy)-2-nitroaniline would yield the target diamine. The efficiency of this reaction is often high, with yields typically exceeding 90%.

Furthermore, palladium catalysis is instrumental in the synthesis of more complex analogues of this compound through cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate. For example, a bromo-substituted this compound derivative could be coupled with a boronic acid to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide or triflate and an amine. This can be used to introduce additional amino groups or other nitrogen-containing substituents to the core structure. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating a C-C bond and introducing an alkynyl moiety.

Table 3: Examples of Palladium-Catalyzed Reactions in the Synthesis of Analogues

| Reaction | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Product Type |

| Hydrogenation | 4-(Methoxymethoxy)-2-nitroaniline | H2 | Pd/C | Diamine |

| Suzuki-Miyaura | Bromo-derivative | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl derivative |

| Buchwald-Hartwig | Bromo-derivative | Amine | Pd(dba)2 / Ligand / Base | Arylamine derivative |

| Sonogashira | Iodo-derivative | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Base | Arylalkyne derivative |

Copper-Catalyzed Cycloaddition Reactions (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. beilstein-journals.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.

Derivatives of this compound can be functionalized with either an azide or an alkyne group, allowing them to participate in CuAAC reactions. For example, diazotization of one of the amino groups followed by treatment with sodium azide can introduce an azide functionality. This azido-derivative can then be "clicked" with a variety of terminal alkynes to generate a diverse range of triazole-containing compounds. This methodology is particularly valuable for the synthesis of complex molecules for applications in medicinal chemistry and materials science. nih.govnih.gov

Table 4: General Scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition

| Azide Component | Alkyne Component | Catalyst | Solvent | Product |

| Azido-4-(methoxymethoxy)benzene derivative | Terminal Alkyne | CuSO4·5H2O / Sodium Ascorbate | t-BuOH / H2O | 1,4-disubstituted 1,2,3-triazole |

Catalyst-Free Synthesis Methods

In the pursuit of more sustainable and environmentally friendly synthetic methodologies, catalyst-free reactions have gained significant attention. A notable application of this compound is its use as a precursor for the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities.

The condensation of o-phenylenediamines, such as this compound, with 1,2-dicarbonyl compounds is a common method for quinoxaline synthesis. Encouragingly, this reaction can often be performed efficiently without the need for a catalyst, particularly when using ultrasound irradiation or conducting the reaction in green solvents like polyethylene glycol (PEG) or ethanol. scispace.comcancer.gov These catalyst-free methods offer several advantages, including simplified reaction procedures, easier product purification, and reduced environmental impact. chim.it The yields for these catalyst-free condensations are often good to excellent, demonstrating the practicality of this approach.

Table 5: Catalyst-Free Synthesis of Quinoxaline Derivatives

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Conditions | Yield |

| 4-Substituted-benzene-1,2-diamine | Benzil | Ethanol | Ultrasound, Room Temp. | 95% |

| 4-Substituted-benzene-1,2-diamine | 2,3-Butanedione | Ethanol | Ultrasound, Room Temp. | 92% |

| 4-Substituted-benzene-1,2-diamine | Benzil | PEG-400 | 80°C | 94% |

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Methoxymethoxy Benzene 1,2 Diamine

Reactivity at the Diamine Functionality

The presence of two adjacent amino groups on the benzene (B151609) ring makes 4-(methoxymethoxy)benzene-1,2-diamine a versatile precursor in the synthesis of various heterocyclic compounds. The nucleophilic nature of the nitrogen atoms drives its reactivity, particularly in condensation reactions.

Condensation Reactions with Carbonyl Compounds

Condensation reactions between ortho-diamines and carbonyl compounds are a cornerstone for the synthesis of nitrogen-containing heterocycles. This compound readily participates in such transformations.

Quinoxaline (B1680401) derivatives, an important class of nitrogen-containing heterocycles, are classically synthesized through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov This reaction provides a direct and efficient route to the quinoxaline scaffold. sid.irorganic-chemistry.org The reaction of this compound with various α-dicarbonyl compounds, such as benzil, in the presence of a suitable catalyst, is expected to yield the corresponding 6-(methoxymethoxy)quinoxaline derivatives. A variety of catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate and alumina-supported heteropolyoxometalates, have been shown to efficiently catalyze such condensations under mild conditions. nih.govsid.ir The general mechanism involves the initial formation of a diimine intermediate through the condensation of both amino groups with the two carbonyl functionalities, followed by cyclization and dehydration to afford the aromatic quinoxaline ring system.

Table 1: Examples of Catalysts Used in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Ammonium heptamolybdate tetrahydrate | EtOH/H2O, Room Temperature | sid.ir |

| Alumina-supported heteropolyoxometalates | Toluene, Room Temperature | nih.gov |

| Bentonite clay K-10 | Ethanol, Room Temperature | nih.gov |

The reaction of 1,2-diaminobenzenes with carboxylic acids or aldehydes is a fundamental method for the synthesis of benzimidazoles. semanticscholar.orgnih.gov When this compound is treated with a carboxylic acid, the reaction, often carried out at elevated temperatures or in the presence of a catalyst, proceeds through the formation of an initial amide intermediate. semanticscholar.orgresearchgate.net This is followed by an intramolecular cyclization with the elimination of a water molecule to form the benzimidazole (B57391) ring. researchgate.net Alternatively, condensation with aldehydes, often facilitated by an oxidizing agent or a catalyst, leads to the formation of a Schiff base which then undergoes oxidative cyclization to the benzimidazole. nih.govclockss.org The use of catalysts like ZnO nanoparticles has been shown to promote these reactions under milder conditions. semanticscholar.org

Table 2: Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | ZnO nanoparticles, 70 °C | 2-Substituted-5-methoxy-1H-benzimidazole | semanticscholar.org |

| Aldehyde | {Mo₇₂Fe₃₀} nanocapsules, aerobic | 2-Substituted benzimidazoles | nih.gov |

The reaction of diamines with a single carbonyl equivalent can lead to the formation of Schiff bases or, under specific conditions, imidazolidine (B613845) derivatives. The condensation of this compound with one equivalent of an aldehyde or ketone would initially form a mono-Schiff base. Further reaction is possible, and in the presence of a suitable reagent or under conditions that favor cyclization, imidazolidine rings can be formed. ajchem-a.comresearchcommons.org For instance, reaction with glycine (B1666218) can lead to imidazolidin-4-ones. ajchem-a.com The formation of stable Schiff bases, where both amino groups react with two equivalents of an aldehyde, is also a common reaction for diamines. mocedes.orgresearchgate.netresearchgate.net These diimines can serve as ligands for metal complexes. mocedes.org

Nucleophilic Reactivity of Amino Groups

The amino groups of this compound exhibit typical nucleophilic character. They can readily undergo reactions such as acylation and alkylation. Acylation with acid chlorides or anhydrides would lead to the formation of mono- or di-acylated products, depending on the stoichiometry of the reagents. Similarly, alkylation reactions with alkyl halides can introduce alkyl groups onto the nitrogen atoms. The presence of two adjacent amino groups can also facilitate the formation of cyclic products with appropriate bifunctional electrophiles.

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of the three substituents: two amino groups and one methoxymethoxy group.

Both the amino (-NH₂) and methoxymethoxy (-OCH₂OCH₃) groups are considered activating groups in electrophilic aromatic substitution. wikipedia.orglibretexts.org This is because the nitrogen and oxygen atoms directly attached to the ring possess lone pairs of electrons that can be donated to the aromatic π-system through resonance (a +M or +R effect). wikipedia.orguobabylon.edu.iq This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. numberanalytics.comscribd.commsu.edu

The activating nature of these groups also directs incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orguobabylon.edu.iq In this compound, the positions ortho and para to the methoxymethoxy group are already substituted by the amino groups. The positions ortho to the amino groups are C-3 and C-6 (for the amino group at C-2) and C-3 and C-5 (for the amino group at C-1). The position para to the amino group at C-1 is the methoxymethoxy group itself, and for the amino group at C-2, it is C-5.

Therefore, the positions most activated towards electrophilic substitution would be C-3, C-5, and C-6. The synergistic activating effect of the three electron-donating groups would make the ring highly reactive. The precise position of substitution in an electrophilic aromatic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. The methoxymethoxy group, being larger than the amino groups, might sterically hinder substitution at the adjacent C-3 and C-5 positions to some extent.

The inductive effect (-I) of the electronegative oxygen and nitrogen atoms withdraws electron density through the sigma bonds, but this effect is generally weaker than the electron-donating resonance effect (+M) for these types of substituents. uobabylon.edu.iq

Electron-Donating and Steric Influences on Reactivity

The methoxymethoxy group is generally considered an electron-donating group (EDG). This is due to the +M (mesomeric) effect of the oxygen atoms, which is stronger than their -I (inductive) electron-withdrawing effect. This electron-donating character increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent. For this compound, this enhanced electron density increases the nucleophilicity of the two amino groups, making them more reactive towards electrophiles. This is a key factor in condensation reactions, for instance, with dicarbonyl compounds to form quinoxalines, where the reaction rate is often enhanced by the presence of electron-donating groups on the diamine. researchgate.net

In contrast, electron-withdrawing groups (EWGs) on the o-phenylenediamine (B120857) ring tend to decrease the rate of such condensation reactions. The increased nucleophilicity of the amino groups in this compound facilitates the initial attack on the carbonyl carbons of the reaction partner.

While electronically activating, the methoxymethoxy group also introduces a degree of steric hindrance. Although not as bulky as a tert-butyl group, its size can influence the regioselectivity of certain reactions. In electrophilic aromatic substitution reactions, the approach of a bulky electrophile to the positions adjacent to the methoxymethoxy group might be hindered. libretexts.org However, in many of the characteristic reactions of o-phenylenediamines, such as quinoxaline and benzimidazole synthesis, the reaction occurs at the amino groups, where the steric effect of the para-substituent is less pronounced.

| Substituent at 4-Position | Electronic Effect | Expected Influence on Reaction Rate |

|---|---|---|

| -OCH2OCH3 | Electron-Donating (+M > -I) | Increase |

| -CH3 | Electron-Donating (+I) | Increase |

| -Cl | Electron-Withdrawing (-I > +M) | Decrease |

| -NO2 | Strongly Electron-Withdrawing (-M, -I) | Significant Decrease |

Oxidation and Reduction Chemistry of the Aromatic Ring

The aromatic ring of this compound is susceptible to both oxidation and reduction reactions, influenced by the presence of the two amino groups and the methoxymethoxy substituent. The electron-rich nature of the ring, due to the collective electron-donating effects of these groups, makes it particularly prone to oxidation.

Electrochemical studies on phenylenediamines have shown that they can be oxidized to form radical cations and subsequently quinonediimines. rsc.orgresearchgate.netrsc.org The oxidation potential of these compounds is sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxymethoxy group, are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted o-phenylenediamine. The oxidation can lead to the formation of colored products and, under certain conditions, polymerization. acs.org

The reduction of the aromatic ring of this compound is less commonly explored as the primary interest in this compound lies in its use as a building block for heterocyclic synthesis where the aromaticity is typically retained. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene ring could be reduced to a cyclohexane (B81311) ring. The specific conditions for such a transformation would need to be determined experimentally.

Reaction Mechanism Elucidation for Transformations Involving this compound

The most characteristic and well-studied reactions of o-phenylenediamines, including this compound, are condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with carboxylic acids or their derivatives to form benzimidazoles.

The formation of benzimidazoles from this compound and a carboxylic acid (or its derivative) also proceeds via a condensation mechanism. researchgate.netorganic-chemistry.org The reaction typically requires acidic conditions and heat. The process involves the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to afford the benzimidazole ring. The rate of this reaction is also influenced by the substituents on the o-phenylenediamine, with electron-donating groups generally accelerating the process.

| Step | Description | Role of this compound |

|---|---|---|

| 1 | Protonation of the dicarbonyl compound. | Not directly involved. |

| 2 | Nucleophilic attack by one amino group. | Acts as the nucleophile; reactivity enhanced by the methoxymethoxy group. |

| 3 | Intramolecular cyclization. | The second amino group acts as an intramolecular nucleophile. |

| 4 | Dehydration. | Leads to the formation of the aromatic quinoxaline ring. |

Coordination Chemistry of 4 Methoxymethoxy Benzene 1,2 Diamine As a Ligand

Chelation and Ligand Design Principles for Aromatic Diamines

Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. ebsco.com This process is of central importance in coordination chemistry. ebsco.com Aromatic diamines, particularly those with amino groups in ortho positions like o-phenylenediamine (B120857) and its derivatives, are effective chelating agents. ias.ac.inisca.me The stability of the resulting metal complexes is enhanced by the chelate effect, which is the increased stability of a complex with a chelating ligand compared to a complex with comparable non-chelating (monodentate) ligands. pharmacy180.comlibretexts.org

The design of aromatic diamine ligands for specific applications in coordination chemistry is guided by several key principles:

Bite Angle and Chelate Ring Size: The distance between the two coordinating nitrogen atoms in the diamine ligand determines the "bite angle" and the size of the resulting chelate ring. For 1,2-diamines like 4-(methoxymethoxy)benzene-1,2-diamine, coordination to a metal center results in the formation of a stable five-membered ring. wikipedia.org

Substituent Effects: The nature and position of substituents on the aromatic ring can significantly alter the electronic and steric properties of the ligand, thereby influencing its coordination behavior. nih.govlumenlearning.com

The design of ligands can be tailored to create metal-organic hosts with specific guest-binding capabilities. For instance, the use of offset aromatic spacers can lead to the formation of enclosed cavities suitable for encapsulating large hydrophobic guests. acs.org The size and geometry of these aromatic panels are crucial in determining the optimal guest size for each cage structure. acs.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aromatic diamine ligands, such as derivatives of o-phenylenediamine, is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ias.ac.inresearchpublish.com While specific synthetic procedures for complexes of this compound are not extensively reported, a general synthetic route can be proposed based on established methods for similar ligands.

A common synthetic approach involves dissolving the aromatic diamine ligand in an organic solvent, such as ethanol or methanol, and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to it. isca.meresearchpublish.com The reaction mixture is often heated under reflux to facilitate the complex formation. ias.ac.inisca.me The resulting solid complex can then be isolated by filtration, washed with the solvent, and dried.

The characterization of these newly synthesized metal complexes is crucial to determine their structure, composition, and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Table 1: Common Techniques for Characterization of Metal Complexes with Aromatic Diamine Ligands

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Provides information about the coordination of the amino groups to the metal ion by observing shifts in the N-H stretching and bending vibrations. researchpublish.comresearchgate.net |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere around the metal ion. ias.ac.inresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the ligand and to observe changes upon coordination to a diamagnetic metal ion. |

| Elemental Analysis | Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the metal-ligand ratio. ias.ac.inisca.me |

| Molar Conductance Measurements | Helps to determine whether the complex is an electrolyte or a non-electrolyte in a given solvent, providing information about the nature of the counter-ions. researchgate.netresearchgate.net |

| Magnetic Susceptibility Measurements | Provides information about the number of unpaired electrons in the metal ion, which is useful in determining the geometry and the oxidation state of the metal. ias.ac.inresearchpublish.com |

| Thermogravimetric Analysis (TGA) | Used to study the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules. researchgate.net |

Role of Substituents in Modulating Coordination Properties

Substituents on the aromatic ring of a diamine ligand play a critical role in modulating its coordination properties by exerting electronic and steric effects. nih.govmdpi.com In the case of this compound, the methoxymethoxy group (-OCH₂OCH₃) at the 4-position is expected to influence its behavior as a ligand.

Electronic Effects:

The methoxymethoxy group is generally considered to be an electron-donating group. This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amino groups. lumenlearning.com An increase in the electron density on the nitrogen atoms enhances their basicity and their ability to donate electron pairs to a metal ion, potentially leading to the formation of more stable metal complexes.

Steric Effects:

The methoxymethoxy group is relatively bulky. While it is located at the 4-position, away from the coordinating amino groups at the 1- and 2-positions, its size could still have some influence on the packing of the complexes in the solid state and might affect the approach of other ligands to the metal center in mixed-ligand complexes.

The introduction of substituents can also influence the solubility of both the ligand and its metal complexes. The presence of the methoxymethoxy group, with its ether linkages, may impart a greater solubility in certain organic solvents compared to the unsubstituted o-phenylenediamine.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-phenylenediamine |

| 2-formylpyridine |

| iron(II) bis(trifluoromethane)sulfonimide |

| ethylenediamine |

| ammonia |

| 2,2'-bipyridine |

Computational Chemistry and Theoretical Studies on 4 Methoxymethoxy Benzene 1,2 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and electronic properties. For substituted phenylenediamines, DFT has been successfully used to understand structure-property relationships.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding chemical stability and reactivity nih.gov.

Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These parameters are crucial for predicting the stability and reactivity of a molecule researchgate.net.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity nih.gov. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher chemical reactivity nih.gov. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on a molecule's surface. For a molecule like 4-(methoxymethoxy)benzene-1,2-diamine, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the methoxymethoxy group and the nitrogen atoms of the diamine groups, indicating these are the most probable sites for electrophilic attack. The aromatic ring and hydrogen atoms would exhibit positive potential (blue areas), suggesting sites for nucleophilic attack. This analysis is vital for understanding intermolecular interactions, including hydrogen bonding.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides deep insight into reaction feasibility and selectivity.

For reactions involving this compound, such as the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds, DFT could be used to model the entire reaction pathway. This would involve:

Geometry Optimization : Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching : Locating the saddle point on the potential energy surface that connects reactants and products. The structure of the transition state provides critical information about the bond-forming and bond-breaking processes.

Energy Profile : Calculating the relative energies of all species along the reaction coordinate to determine the activation energy barrier, which governs the reaction rate.

In related systems, such as palladium-catalyzed asymmetric diamination reactions, DFT has been used to reveal that the energies of stereocontrolling transition states are influenced by weak non-covalent interactions rsc.org. Similar computational approaches could be applied to model the role of this compound in organic transformations, predicting stereochemical outcomes and helping to design more efficient catalytic systems rsc.org.

Gas-Phase Ion Chemistry and Mass Spectrometry Fragmentation Analysis

The molecular ion (M+•) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.19 g/mol ). Key fragmentation pathways would likely include:

Loss of a Methyl Radical : Cleavage of the O-CH3 bond in the methoxymethoxy group could lead to the loss of a methyl radical (•CH3, 15 Da), resulting in a fragment at m/z 153.

Loss of Formaldehyde : The methoxymethoxy group is known to be labile and can undergo fragmentation through the loss of a neutral formaldehyde molecule (CH2O, 30 Da), which would yield a fragment ion corresponding to 4-hydroxybenzene-1,2-diamine at m/z 138.

Loss of a Methoxymethyl Radical : Cleavage of the aryl C-O bond could result in the loss of the entire methoxymethoxy radical (•CH2OCH3, 45 Da), leading to a fragment at m/z 123.

Aromatic Ring Fragmentation : Like other benzene (B151609) derivatives, the aromatic ring itself can fragment. A common fragment for phenyl groups is the phenyl cation at m/z 77, formed by the loss of a proton from the benzene ring docbrown.info. Subsequent losses of acetylene (C2H2) are also common in the fragmentation of aromatic rings.

Table of Predicted Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 168 | [C8H12N2O2]+• | (Molecular Ion) |

| 153 | [M - CH3]+ | •CH3 |

| 138 | [M - CH2O]+• | CH2O |

| 123 | [M - OCH2OCH3]+ | •OCH2OCH3 |

Computational methods, such as Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS), can be employed to predict mass spectra from first principles by calculating the energies of various fragmentation pathways, thus providing a theoretical basis for interpreting experimental data.

Mechanistic Modeling of Organic Transformations

Mechanistic modeling uses computational tools to simulate the detailed steps of a chemical reaction, providing insights that are often inaccessible through experimental means alone. For this compound, this could involve modeling its participation in various organic reactions.

Polymerization Reactions : o-Phenylenediamines are precursors to polymers like poly(o-phenylenediamine) (POPD). DFT calculations on oligomers have been used to gain insight into the structure and properties of such polymers acs.org. Modeling the polymerization of this compound could help predict the electronic and structural properties of the resulting polymer, assessing the impact of the methoxymethoxy substituent.

Synthesis of Heterocycles : The compound is a key building block for synthesizing heterocycles such as benzodiazepines and quinoxalines. Mechanistic modeling could elucidate the role of catalysts, predict regioselectivity, and optimize reaction conditions. For instance, in the condensation with dicarbonyls to form quinoxalines, modeling could compare the energy barriers for different reaction pathways, explaining observed product distributions researchgate.net.

Catalysis : Phenylenediamine moieties are used in ligand design for transition metal catalysis acs.org. Computational modeling can predict the coordination behavior of this compound with different metal centers, assess the stability of the resulting complexes, and model their catalytic cycles. This can guide the rational design of new catalysts for specific transformations rsc.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethoxy)benzene-1,2-diamine, and how can purity be maximized?

- Methodology : Multi-step synthesis involving alkylation or protection of amine groups is typical for benzene-1,2-diamine derivatives. For example, analogous compounds like 4-(2-Morpholinoethoxy)benzene-1,2-diamine are synthesized via nucleophilic substitution under reflux in anhydrous solvents (e.g., DMF or THF) . To maximize purity, use column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor reaction progress via TLC. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for characteristic shifts (e.g., aromatic protons at 6.5–7.5 ppm, methoxymethoxy O–CH–O at ~4.8 ppm) .

- X-ray diffraction : Use SHELXL for refinement of single-crystal data. For example, similar diamine derivatives are resolved with SHELX programs, which handle hydrogen bonding and torsional angles .

- IR spectroscopy : Identify N–H stretches (~3300 cm) and C–O–C vibrations (~1100 cm) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert gas (Ar) at 2–8°C in amber glass vials to prevent degradation. Similar amines, such as 4-(Trifluoromethoxy)benzene-1,2-diamine, are prone to oxidation; adding stabilizers (e.g., BHT) can extend shelf life . Monitor purity periodically via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic sites. For example, the methoxymethoxy group’s electron-donating effects can be quantified via Mulliken charges, as seen in studies on 4-(Piperazin-1-yl)benzene-1,2-diamine . Compare with collision cross-section data from ion mobility spectrometry for validation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodology : Address discrepancies (e.g., unexpected NMR splitting) by:

- Variable-temperature NMR : Probe dynamic effects like hindered rotation of the methoxymethoxy group.

- Crystallographic validation : Use Mercury software to overlay experimental and predicted structures, as applied to N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR spectra .

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

- Methodology : For antimicrobial or anticancer activity:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC determination. The trifluoromethyl analog’s activity suggests similar protocols .

- Molecular docking : Employ AutoDock Vina to simulate binding to targets like DNA gyrase, referencing the morpholinoethoxy derivative’s binding modes .

- Cytotoxicity testing : Use MTT assays on HEK-293 or HeLa cells, with EC values normalized to controls .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.